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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor (TKI) from the indolocarbazole class,
researched preclinically for treating Acute Myeloid Leukemia (AML) with FLT3 mutations [1] [2]. The key

characteristics and findings are summarized below.

Table 1: Key Preclinical Characteristics of TTT-3002

Feature Description

Primary Target FMS-like tyrosine kinase 3 (FLT3) [1] [2].

Key Strength Potent activity against a broad spectrum of FLT3 mutations, including resistance-
conferring mutations like F691L and D835Y, against which other TKIs are often
ineffective [1].

Reported Inhibition of FLT3 autophosphorylation in cell lines: 100 - 250 pM (picomolar) [2].

Potency (ICs)

Protein Binding Only moderately bound by human plasma proteins, a potential advantage for
maintaining in vivo efficacy [1].

In Vivo Efficacy Oral dosing significantly reduced tumor burden in mouse models of FLT3/ITD-
associated AML [1] [2].

Development Preclinical (as of the 2014 studies). Its current status in clinical trials is unknown
Stage [1] [2].
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Detailed Experimental Data & Protocols

The following tables summarize quantitative data and methodologies from key experiments cited in the

search results.
Table 2: Comparative Potency of TTT-3002 Against FLT3 Mutations

This data is primarily derived from cell-based proliferation and immunoprecipitation/Western blot

assays measuring the inhibition of FLT3 phosphorylation [1] [2].

Comparator TKIs (e.g., Sorafenib,

FLT3 Mutation TTT-3002 Activity . .
Quizartinib/AC220)
FLT3/ITD Highly potent (ICg55: ~100-920 Active against FLT3/ITD [1].
pM) [2].
FLT3/D835Y Active [1] [2]. Largely inactive [1].
FLT3/ITD with F691L Maintains activity [1]. Confers resistance to AC220 and
"gatekeeper" mutation Crenolanib [1].
Relapsed AML patient Active against samples resistant -
samples to sorafenib and AC220 [1].

Table 3: Key In Vivo Experiment Protocol and Findings

This experiment evaluated the efficacy of TTT-3002 in reducing tumor burden in a mouse model [1].

Aspect Protocol Details

Objective To assess the anti-tumor activity of TTT-3002 in a FLT3 TKI-resistant mouse
model [1].

Model Mice transplanted with Ba/F3 cells expressing the FLT3/F691L/ITD mutation

(conferring resistance to other TKIs) and a luciferase reporter [1].
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Aspect Protocol Details

Intervention Oral TTT-3002 (6 mg/kg, twice daily) for 2 weeks. Control group received
sorafenib (10 mg/kg, once daily) [1].

Outcome Tumor burden was monitored and quantified using bioluminescence imaging
Measurement (IVIS Spectrum) after injection of D-luciferin [1].
Key Finding Tumor burden was significantly improved in the TTT-3002 treated group

compared to the control [1].

FLT3 Signaling and TTT-3002 Inhibition

The following diagram illustrates the role of FLT3 mutations in AML and the mechanism of TTT-3002.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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